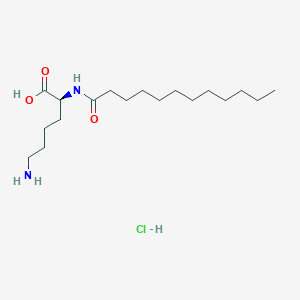
N-Lauroyl-L-lysine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Lauroyl-L-lysine hydrochloride is a compound derived from the amino acid L-lysine and lauric acid. It is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the cosmetic and pharmaceutical industries.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-Lauroyl-L-lysine hydrochloride typically involves the following steps:
Preparation of Lysine Laurate: This involves mixing methanol, lauric acid, and a concentrated solution of lysine.
Preparation of Lauroyl Lysine Crude Product: The lysine laurate obtained is mixed with trimethylbenzene and heated to initiate a reflux reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fermentation processes using microorganisms like Corynebacterium glutamicum to produce L-lysine, which is then chemically modified to obtain the final product .
化学反応の分析
Types of Reactions
N-Lauroyl-L-lysine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: These involve replacing one functional group with another.
Hydrolysis: This reaction involves breaking down the compound into its constituent parts using water.
Common Reagents and Conditions
Lauric Acid: Used in the acylation reaction to form N-Lauroyl-L-lysine.
Methanol: Used as a solvent in the preparation of lysine laurate.
Trimethylbenzene: Used in the reflux reaction to obtain the crude product.
Major Products Formed
科学的研究の応用
N-Lauroyl-L-lysine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-Lauroyl-L-lysine hydrochloride involves its amphiphilic nature, which allows it to orient itself at the interface between immiscible substances, thereby stabilizing the resulting mixture . This property is particularly useful in improving the dispersion and stability of various formulations.
類似化合物との比較
Similar Compounds
N-Lauroyl-L-phenylalanine: Another N-acyl amino acid with similar amphiphilic properties.
N-Lauroyl-L-arginine: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-Lauroyl-L-lysine hydrochloride is unique due to its specific combination of L-lysine and lauric acid, which imparts distinct properties such as high lubricity, smooth skin feel, and low friction . These characteristics make it particularly valuable in high-end cosmetic products.
特性
分子式 |
C18H37ClN2O3 |
|---|---|
分子量 |
364.9 g/mol |
IUPAC名 |
(2S)-6-amino-2-(dodecanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C18H36N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1 |
InChIキー |
FEQUSVAVJALXBB-NTISSMGPSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O.Cl |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



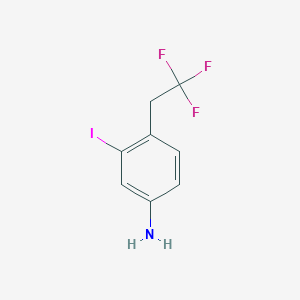
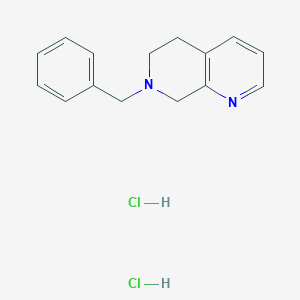
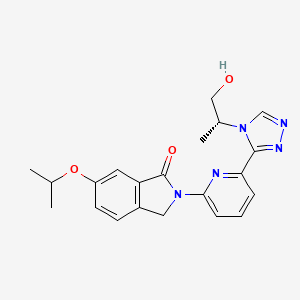
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)

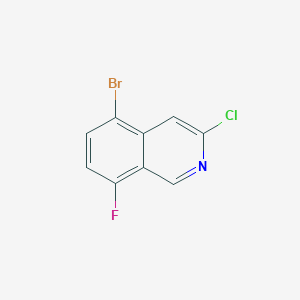

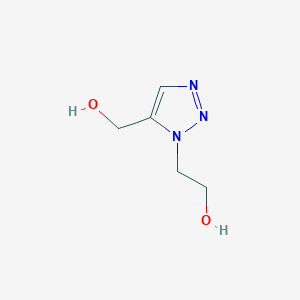
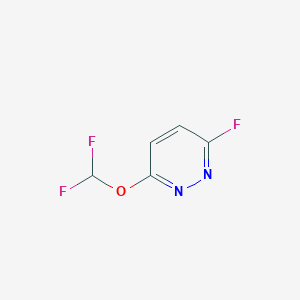
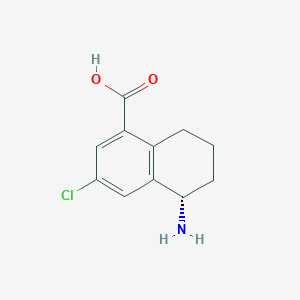
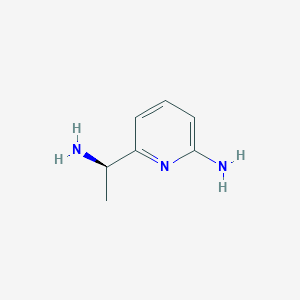
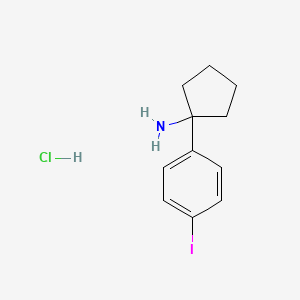
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
